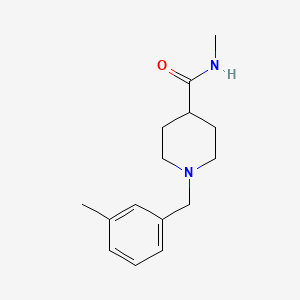
N-methyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, commonly known as NM-2201, is a synthetic cannabinoid that has gained significant attention in recent years. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis. NM-2201 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
NM-2201 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to these receptors and activates them, leading to the release of various neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of NM-2201.
Biochemical and Physiological Effects:
NM-2201 has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, leading to feelings of euphoria and relaxation. NM-2201 has also been shown to have analgesic properties, reducing pain perception in animal models. Additionally, it has been found to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
NM-2201 has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, which makes it an ideal compound for studying the endocannabinoid system. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, there are also several limitations to its use. NM-2201 has not been extensively studied in humans, and its effects on human physiology are not well understood. Additionally, its psychoactive effects may make it difficult to use in certain research settings.
Orientations Futures
There are several future directions for research on NM-2201. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of NM-2201 on human physiology, particularly its potential for addiction and abuse. Finally, there is a need for additional research on the endocannabinoid system and its role in regulating various physiological processes.
Méthodes De Synthèse
The synthesis of NM-2201 involves the reaction of 1-(3-methylbenzyl)piperidin-4-ol with N-methylanthranilic acid in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
NM-2201 has been used in various scientific research applications, primarily in the field of neuroscience. It has been studied for its potential role in modulating the endocannabinoid system, which is involved in regulating various physiological processes such as pain, appetite, and mood. NM-2201 has also been investigated for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-methyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-4-3-5-13(10-12)11-17-8-6-14(7-9-17)15(18)16-2/h3-5,10,14H,6-9,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDRHIRJAHODSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6127312.png)

![5-({3-[1-(4-chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinone](/img/structure/B6127322.png)
![N-[2-(dimethylamino)ethyl]-3,4-difluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127330.png)
![2-[4-(4-ethylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6127334.png)
![1-(2,3-dimethoxyphenyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6127336.png)
![1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6127352.png)
![methyl 5-ethyl-2-[({[4-ethyl-5-(1-hydroxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6127359.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6127365.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6127367.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6127382.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6127395.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6127397.png)
![4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate](/img/structure/B6127401.png)